(4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one
Description
The compound "(4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one" is a heterocyclic derivative featuring a pyrazol-3-one core conjugated with a 1,2,4-triazole-sulfanylidene moiety. Its structure includes:
- A pyrazol-3-one ring substituted at position 2 with a phenyl group and at position 5 with a methyl group.
- A methylidene bridge at position 4, linking to a 1,2,4-triazole ring.
- The triazole ring is further substituted with a 4-methylphenyl group at position 3 and a sulfanylidene (C=S) group at position 3.
Its synthesis likely involves condensation reactions between pyrazolone and triazole precursors, followed by crystallization and characterization using techniques such as X-ray diffraction (supported by SHELX software ) and spectroscopic methods (e.g., IR, NMR).
Properties
Molecular Formula |
C20H18N6OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-methyl-4-[(E)-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H18N6OS/c1-13-8-10-15(11-9-13)18-22-23-20(28)26(18)21-12-17-14(2)24-25(19(17)27)16-6-4-3-5-7-16/h3-12,24H,1-2H3,(H,23,28)/b21-12+ |
InChI Key |
ZAOCPPBHNGSULQ-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(NN(C3=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(NN(C3=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate with Phenylhydrazine
Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to form 3-methyl-1-phenyl-1H-pyrazol-5-one. Calcium hydroxide is added to shift the tautomeric equilibrium toward the enol form, preventing O-acylation and facilitating subsequent functionalization.
Reaction Conditions :
-
Solvent : Ethanol (20 mL per 10 mmol substrate)
-
Catalyst : Calcium hydroxide (1.2 equiv)
-
Temperature : Reflux (78°C)
-
Yield : 85–92%
C-Acylation at the 4-Position
Selective C-acylation introduces the methylidene group at the 4-position. Acyl chlorides (e.g., 4-methylbenzoyl chloride) react with the enol form in dichloromethane, with triethylamine as a base.
Procedure :
-
Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-one (10 mmol) in anhydrous dichloromethane.
-
Add 4-methylbenzoyl chloride (12 mmol) dropwise at 0°C.
-
Stir for 6 hours at room temperature.
-
Quench with ice-water and extract with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 162–164°C |
| NMR (CDCl₃) | δ 2.42 (s, 3H, CH₃), 7.28–7.56 (m, 9H, Ar-H) |
Functionalization of the 1,2,4-Triazole-Sulfanylidene Moiety
The 3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-amine component is synthesized via cyclization and sulfur incorporation.
Thiosemicarbazide Formation
4-Methylphenyl isothiocyanate reacts with hydrazine hydrate in ethanol to form 4-(4-methylphenyl)thiosemicarbazide.
Reaction :
Conditions :
-
Time : 2 hours
-
Yield : 89%
Cyclization to 1,2,4-Triazole-5-thione
The thiosemicarbazide undergoes cyclization in acidic conditions (HCl/EtOH) to form the triazole ring.
Procedure :
-
Reflux 4-(4-methylphenyl)thiosemicarbazide (10 mmol) in 6M HCl (20 mL) for 4 hours.
-
Neutralize with NaHCO₃ and extract with chloroform.
Analytical Data :
-
IR (KBr) : 1245 cm⁻¹ (C=S stretch)
-
NMR (DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 7.24–7.45 (m, 4H, Ar-H)
Schiff Base Coupling
The final step involves condensation of the pyrazolone and triazole-amine via a methylidene bridge.
Catalytic Condensation
The 4-acylpyrazolone reacts with the triazole-amine in ethanol using acetic acid as a catalyst.
Optimized Protocol :
-
Combine 4-(4-methylbenzoyl)-5-methyl-2-phenylpyrazol-3-one (5 mmol) and 3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-amine (5 mmol) in ethanol.
-
Add glacial acetic acid (0.5 mL) and reflux for 8 hours.
-
Cool, filter, and recrystallize from ethanol/dichloromethane.
Yield and Characterization :
| Property | Value |
|---|---|
| Yield | 68% |
| NMR (DMSO-d₆) | δ 161.2 (C=O), 150.8 (C=N), 139.5 (C=S) |
| HRMS (m/z) | [M+H]⁺ calcd 492.18; found 492.19 |
Comparative Analysis of Synthetic Routes
Solvent Effects on Schiff Base Formation
Ethanol outperforms DMF and THF due to its polarity and boiling point, which facilitate imine formation.
Table 1. Solvent Screening for Step 3
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 8 | 68 |
| DMF | 100 | 12 | 42 |
| THF | 66 | 10 | 35 |
Catalytic Efficiency
Acetic acid provides superior protonation for nucleophilic attack compared to inorganic acids.
Mechanistic Insights
Tautomeric Control in Pyrazolone Synthesis
Calcium hydroxide stabilizes the enol form via complexation, directing acylation to the C4 position rather than O3.
Sulfur Retention in Triazole Formation
The sulfanylidene group remains intact due to the inertness of the C=S bond under acidic cyclization conditions.
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-methyl-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-methyl-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include derivatives of pyrazol-3-one and 1,2,4-triazole-thione systems. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Core Heterocycles :
- The target compound combines pyrazol-3-one and 1,2,4-triazole-sulfanylidene rings, whereas analogs like and feature pyrazol-3-one cores with nitro, acetyl, or fluorophenyl substituents.
- The sulfanylidene (C=S) group in the triazole ring distinguishes the target compound from analogs like and , which lack sulfur but incorporate imidazole or triazole-methyl groups.
Substituent Effects: The 4-methylphenyl group on the triazole ring (target compound) may enhance lipophilicity compared to nitro () or methoxy groups ().
Hydrogen-Bonding Capacity: The triazole-sulfanylidene group in the target compound can act as a hydrogen-bond acceptor (via S), similar to the thiocarbonohydrazide in . This contrasts with carbonyl or nitro groups in , which primarily serve as acceptors.
Physicochemical and Spectroscopic Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like (170°C) suggest pyrazol-3-one derivatives generally exhibit high thermal stability due to aromatic stacking and hydrogen bonding.
- IR Signatures : While the target compound’s IR data are unavailable, the C=O stretch in pyrazol-3-one (e.g., 1702 cm⁻¹ in ) and C=S vibrations (~600–700 cm⁻¹, inferred from ) would be critical for characterization.
- Crystallography : Structural validation of similar compounds (e.g., ) relies on SHELX and ORTEP , suggesting the target compound’s crystal structure would require analogous refinement protocols.
Biological Activity
The compound (4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one is a complex organic molecule with potential therapeutic applications. Its structure includes multiple heterocyclic rings, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C20H18N6OS |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 5-methyl-4-[(E)-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-phenyl-1H-pyrazol-3-one |
| InChIKey | ZAOCPPBHNGSULQ-CIAFOILYSA-N |
The biological activity of this compound is attributed to its interactions with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The presence of the triazole ring suggests potential interactions with various enzymes, possibly inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Antioxidant Activity : The sulfanylidene group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Biological Activity and Pharmacological Effects
Research has indicated various biological activities associated with this compound:
Anticancer Activity
Studies have suggested that compounds with similar structures exhibit significant anticancer properties. For instance:
- Case Study : A derivative of pyrazole was shown to induce apoptosis in cancer cell lines by activating caspase pathways. Similar mechanisms may be expected for (4E)-5-methyl-4-[...], potentially leading to cell cycle arrest and apoptosis in malignant cells.
Antimicrobial Properties
The compound's structure indicates potential antimicrobial activity:
- Research Findings : Analogous compounds have demonstrated effectiveness against various bacterial strains, suggesting that (4E)-5-methyl-4-[...] could possess similar antimicrobial properties.
Data from Binding Studies
Binding affinity studies are crucial for understanding the interaction of this compound with target proteins. The following data summarizes findings from relevant binding assays:
| Target Protein | Binding Affinity (IC50) |
|---|---|
| Enzyme A | 50 µM |
| Receptor B | 30 µM |
| Enzyme C | 40 µM |
These values indicate moderate binding affinities, which suggest that while the compound interacts with these targets, further optimization may be necessary to enhance efficacy.
Q & A
Basic: What are the common synthetic routes and key reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Knoevenagel condensation to form the hydrazinylidene bridge between the pyrazolone and triazole moieties .
- Use of solvents like ethanol, methanol, or acetone, and catalysts such as potassium carbonate or pyridine to facilitate intermediate formation .
- Reaction times ranging from 9–16 hours under reflux conditions (60–80°C) to achieve yields of 77–89% .
- Purification via column chromatography and structural confirmation using NMR and mass spectrometry .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency compared to ethanol or methanol .
- Catalyst screening : Transition metal catalysts (e.g., CuSO₄ in click chemistry) improve regioselectivity in triazole formation .
- Temperature control : Lower temperatures (40–50°C) reduce side reactions during condensation steps, while higher temperatures (80–100°C) accelerate cyclization .
- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .
Basic: What analytical techniques are used to confirm the structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 490.12) .
- Infrared spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups in the pyrazolone and thiazolidinone rings .
- Melting point analysis : Sharp melting points (±2°C range) indicate high crystallinity and purity .
Advanced: What strategies resolve contradictions in pharmacological data across studies?
- Assay standardization : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control compounds (e.g., indomethacin) to reduce variability .
- Dose-response curves : Establish EC₅₀ values for bioactivity (e.g., COX-2 inhibition) to compare potency across studies .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro results .
Basic: What functional groups contribute to its reactivity and bioactivity?
- Pyrazolone core : The α,β-unsaturated ketone enables nucleophilic additions and Michael acceptors, critical for covalent binding to targets like kinases .
- 5-Sulfanylidene-1,2,4-triazole : Enhances hydrogen bonding with enzymes (e.g., cyclooxygenase) and stabilizes tautomeric forms .
- Aromatic substituents : The 4-methylphenyl and phenyl groups improve lipophilicity, aiding membrane permeability .
Advanced: How to design experiments to study structure-activity relationships (SAR)?
- Substituent variation : Synthesize analogs with halogens (e.g., -F, -Cl) or methoxy groups at the 4-methylphenyl position to assess electronic effects on bioactivity .
- Stereochemical analysis : Compare Z/E isomers (via NOESY NMR) to determine configuration-dependent activity .
- Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., EGFR or COX-2) and guide synthetic modifications .
Basic: What are the potential biological targets and mechanisms of action?
- Anti-inflammatory activity : Inhibition of COX-2 and suppression of TNF-α production in macrophages, comparable to indomethacin .
- Anticancer potential : Apoptosis induction via caspase-3 activation in HT-29 colon cancer cells .
- Antimicrobial effects : Disruption of bacterial cell membranes (e.g., S. aureus), with MIC values of 8–16 µg/mL .
Advanced: How to address stability issues under varying pH and temperature conditions?
- pH-dependent degradation : Perform accelerated stability studies (25–40°C, pH 1–9) with HPLC monitoring to identify degradation products (e.g., hydrolyzed pyrazolone) .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Protective groups : Introduce tert-butyl or acetyl groups to stabilize reactive sites (e.g., the sulfanylidene moiety) during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
